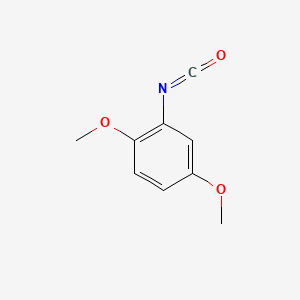

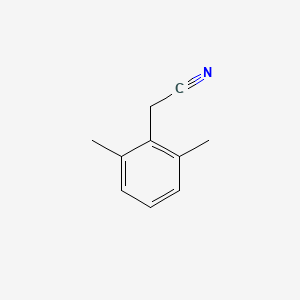

2,5-Dimethoxyphenyl isocyanate

Overview

Description

While the provided papers do not directly discuss 2,5-Dimethoxyphenyl isocyanate, they do provide insights into related compounds and their properties. For instance, the crystal structure of a dimer formed from an isocyanate compound is detailed, which could offer indirect information about the structural aspects of 2,5-Dimethoxyphenyl isocyanate . Additionally, the synthesis of chiral isocyanides and their fluorescent properties are discussed, which might be relevant when considering the synthesis and properties of 2,5-Dimethoxyphenyl isocyanate . However, the third paper focuses on 2,5-dimethoxythiophen, a different compound that does not provide direct information about 2,5-Dimethoxyphenyl isocyanate .

Synthesis Analysis

The synthesis of related compounds involves the use of chiral auxiliary-bearing isocyanides as synthons, which suggests that similar methods could potentially be applied to the synthesis of 2,5-Dimethoxyphenyl isocyanate . The process includes the treatment of a benzoyl chloride derivative with a chiral isocyanide in the presence of a superbase, leading to a strongly fluorescent compound . This method could be adapted for the synthesis of 2,5-Dimethoxyphenyl isocyanate by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related isocyanate compounds has been determined using X-ray analysis. For example, the structure of a dimeric isocyanate compound was solved by direct methods and refined by least-squares methods, revealing no hydrogen bonding within the crystal and van der Waals interactions between molecules . This information could be extrapolated to hypothesize about the molecular structure of 2,5-Dimethoxyphenyl isocyanate, which may also exhibit similar intermolecular interactions.

Chemical Reactions Analysis

The papers do not provide specific reactions for 2,5-Dimethoxyphenyl isocyanate, but they do mention reactions of related compounds. For instance, the synthesis paper discusses the reaction of a chiral isocyanide with a benzoyl chloride derivative, leading to a fluorescent oxazole . The thiophen paper mentions electrophilic substitution reactions and ring-opening by mineral acid, although these reactions pertain to a thiophen compound rather than an isocyanate . These reactions could inform potential reactivity patterns for 2,5-Dimethoxyphenyl isocyanate.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,5-Dimethoxyphenyl isocyanate are not directly discussed in the provided papers. However, the fluorescence of related compounds suggests that 2,5-Dimethoxyphenyl isocyanate might also exhibit fluorescent properties under certain conditions . The lack of hydrogen bonding in the crystal structure of a related isocyanate dimer could imply that 2,5-Dimethoxyphenyl isocyanate may also not form strong hydrogen bonds in its solid state .

Scientific Research Applications

1. Analytical Methods Development

- Detection and Quantification : The development of high performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) methods for detecting and quantifying certain derivatives of 2,5-Dimethoxyphenyl isocyanate, such as 25B-NBOMe, in biological samples (Poklis et al., 2014).

2. Chemical Synthesis and Reactivity

- Synthesis and Reactivity of N-Isocyanates : Exploring the synthesis and reactivity of nitrogen-substituted isocyanates, including 2,5-Dimethoxyphenyl isocyanate derivatives, highlighting their potential in complex reaction cascades and synthesis of heterocycles (Vincent-Rocan & Beauchemin, 2016).

3. Pharmacology and Drug Design

- Neuropharmacology : Investigating the neuropharmacological effects of certain derivatives of 2,5-Dimethoxyphenyl isocyanate, focusing on their interaction with serotonin receptors and potential hallucinogenic effects (Elmore et al., 2018).

4. Material Science and Corrosion Inhibition

- Inhibition Properties in Corrosion : Studying the effectiveness of certain derivatives of 2,5-Dimethoxyphenyl isocyanate in inhibiting corrosion of metals, such as mild steel, in acidic solutions (Chafiq et al., 2020).

5. Catalysis and Industrial Applications

- Development of Catalysts : Research on the development of Z-selective olefin metathesis catalysts using derivatives of 2,5-Dimethoxyphenyl isocyanate (Occhipinti et al., 2014).

6. Organic Chemistry and Synthesis

- Synthesis of Novel Compounds : Synthesis and characterization of various novel compounds, including bromophenols and urea derivatives, utilizing 2,5-Dimethoxyphenyl isocyanate (Balaydın et al., 2012), (Choi et al., 2010).

7. Nanotechnology and Material Modification

- Graphene Oxide Modification : Enhancing the compatibility of graphene oxide with conjugated polymers through treatment with 2,5-Dimethoxyphenyl isocyanate derivatives for potential applications in electronic devices (Zheng et al., 2017).

Safety And Hazards

2,5-Dimethoxyphenyl isocyanate is toxic if inhaled and may cause allergy or asthma symptoms or breathing difficulties if inhaled. It is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . It should be handled with care, avoiding contact with skin and eyes, and should not be ingested or inhaled .

properties

IUPAC Name |

2-isocyanato-1,4-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-12-7-3-4-9(13-2)8(5-7)10-6-11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNQBFHMCUNRKPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400330 | |

| Record name | 2,5-Dimethoxyphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethoxyphenyl isocyanate | |

CAS RN |

56309-62-7 | |

| Record name | 2,5-Dimethoxyphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 56309-62-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethenetricarbonitrile, [[3-(trifluoromethyl)phenyl]amino]-](/img/structure/B1334526.png)

![2-(Tert-butylcarbonyl)-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1334537.png)

![2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1334539.png)